molecular formula C5H3NO3S B1601590 3-Nitrothiophene-2-carbaldehyde CAS No. 58963-75-0

3-Nitrothiophene-2-carbaldehyde

Cat. No.: B1601590
CAS No.: 58963-75-0
M. Wt: 157.15 g/mol
InChI Key: FYQLCAQGGOJPHV-UHFFFAOYSA-N
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Description

3-Nitrothiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group at the 3-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrothiophene-2-carbaldehyde typically involves nitration of thiophene derivatives followed by formylation. One common method is the nitration of thiophene to yield 3-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Nitrothiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to various biochemical effects. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function .

Properties

IUPAC Name

3-nitrothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQLCAQGGOJPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500574
Record name 3-Nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58963-75-0
Record name 3-Nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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